molecular formula C5H6F3N3 B2959669 (1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane CAS No. 2411180-12-4

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane

Cat. No. B2959669
CAS RN: 2411180-12-4
M. Wt: 165.119
InChI Key: BZGPHOCQODAPFW-IUYQGCFVSA-N
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Description

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane, commonly known as AFMC, is a cyclopropane derivative that has been extensively studied for its potential applications in medicinal chemistry and materials science. The unique structural features of AFMC make it an attractive target for chemical synthesis and biological evaluation.

Scientific Research Applications

Enantioselective Synthesis

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclopropane and related compounds have been extensively studied in the field of enantioselective synthesis. Denton, Sukumaran, and Davies (2007) demonstrated that the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes, could generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

Cycloaddition Reactions

Cycloaddition reactions are another significant application area. Atherton and Fields (1968) explored that 2,2,2-Trifluorodiazoethane, closely related to the compound of interest, readily forms cyclopropanes when photolysed with suitable olefins. This reaction can have implications for the synthesis of various cyclopropane derivatives (Atherton & Fields, 1968).

Molecular Structure and Conformation Studies

Cremer and Kraka (1985) investigated the molecular structure, geometry, and electron density distribution of cyclopropane and related compounds, offering insights into the bonding and electronic properties of these molecules. Their research contributes to understanding the fundamental properties of cyclopropane derivatives (Cremer & Kraka, 1985).

Synthesis of Conformationally Restricted Analogues

Kazuta, Matsuda, and Shuto (2002) worked on developing chiral cyclopropane units as conformationally restricted analogues of biologically active compounds. Their work highlights the potential of cyclopropane derivatives in creating bioactive compounds with improved activity (Kazuta, Matsuda, & Shuto, 2002).

Reactions with Nucleophiles

Oda et al. (1999) demonstrated that cyclopropane derivatives can undergo reactions with nucleophiles to produce stable addition products. This property can be crucial in synthetic chemistry for creating diverse chemical structures (Oda et al., 1999).

properties

IUPAC Name

(1R,2R)-1-(azidomethyl)-2-(trifluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(4)2-10-11-9/h3-4H,1-2H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGPHOCQODAPFW-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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